

Solubility of Indoline-5-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Indoline-5-carbonitrile*

Cat. No.: B098209

[Get Quote](#)

Introduction: The Significance of Indole-5-carbonitrile

Indole-5-carbonitrile (CAS: 15861-24-2), also known as 5-Cyanoindole, is a versatile heterocyclic building block.^{[2][3]} Its structure, featuring a reactive nitrile group on the indole scaffold, makes it a valuable precursor for creating more complex molecules with significant biological activity.^{[2][4]} Applications range from the synthesis of novel dual agonists for metabolic syndrome treatment to the preparation of dihydroisoquinolines.^[2]

Understanding the solubility of this compound is a cornerstone of its practical application. For the synthetic chemist, solvent selection impacts reaction rates, yield, and impurity profiles. For the process chemist, knowledge of solubility is critical for developing efficient crystallization and purification protocols.^[5] For the formulation scientist, it dictates the feasibility of developing stable and bioavailable drug products.

A Note on Chemical Nomenclature: Indole vs. Indoline

It is crucial to distinguish between Indole-5-carbonitrile and its reduced form, **Indoline-5-carbonitrile**. Indole features an aromatic pyrrole ring, while indoline has a saturated pyrrole ring. The vast majority of commercially available and published data, including the CAS number 15861-24-2, refers to Indole-5-carbonitrile. This guide will focus on this commercially significant compound. The principles and protocols described herein are, however, broadly applicable to its indoline counterpart.

Core Physicochemical Properties

A compound's fundamental properties are the primary determinants of its solubility. Indole-5-carbonitrile is a white to off-white crystalline powder.^[1] Key specifications are summarized below.

Property	Value	Source(s)
Chemical Formula	C ₉ H ₆ N ₂	[1][6][7]
Molecular Weight	142.16 g/mol	[1][2][6]
CAS Number	15861-24-2	[2][3][7]
Appearance	White to cream/light tan crystalline powder	[1][7][8]
Melting Point	103 - 115 °C (consolidated range)	[1][2][7][8]
LogP (Partition Coeff.)	2.4	[3][8]
Water Solubility	Limited / Insoluble	[1][6]

Theoretical Principles of Solubility

The widely used principle of "like dissolves like" provides a strong predictive framework for solubility.^{[9][10][11]} This rule is based on the polarity of the solute and the solvent.

- Molecular Structure: Indole-5-carbonitrile possesses a bifurcated polarity. The bicyclic indole ring system is largely aromatic and nonpolar, favoring interactions with nonpolar solvents through van der Waals forces. Conversely, the nitrile group (-C≡N) is highly polar, capable of dipole-dipole interactions. The secondary amine (N-H) in the indole ring can act as a hydrogen bond donor, further enhancing solubility in protic solvents.^[11]
- Solvent Polarity:
 - Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can both donate and accept hydrogen bonds. While the N-H group can interact with these solvents, the large

nonpolar carbocyclic ring limits solubility in highly polar water.[\[1\]](#)[\[6\]](#) Alcohols are expected to be more effective solvents than water.

- Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have strong dipoles but do not donate hydrogen bonds. They are excellent at solvating polar functional groups. The strong dipole of the nitrile group suggests favorable interactions, making these solvents likely candidates for high solubility.[\[6\]](#)
- Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. While the large aromatic ring system has some affinity for these solvents, the highly polar nitrile group will significantly limit overall solubility.

Predicted Solubility Profile

While precise quantitative data is not readily available in the literature, a qualitative and predictive solubility profile can be constructed based on the theoretical principles discussed. This serves as a starting point for solvent screening in the laboratory.

Solvent Class	Example Solvent(s)	Predicted Solubility	Rationale
Water	Water	Insoluble / Very Low	The large, nonpolar aromatic scaffold outweighs the polarity of the nitrile and N-H groups. [1] [6]
Alcohols	Methanol, Ethanol	Sparingly Soluble to Soluble	The alkyl chain can interact with the indole ring while the hydroxyl group interacts with the polar moieties. Solubility likely increases with heating.
Ketones	Acetone, MEK	Soluble	Acetone's moderate polarity is well-suited to solvate both the polar and nonpolar regions of the molecule.
Ethers	Diethyl Ether, THF	Sparingly Soluble	Lower polarity compared to ketones; THF is expected to be a better solvent than diethyl ether due to its higher polarity.
Chlorinated	Dichloromethane (DCM)	Soluble	DCM is effective at dissolving moderately polar organic compounds.
Aromatic	Toluene	Sparingly Soluble	Favorable π -stacking interactions with the indole ring, but poor

Hydrocarbons	Hexane, Heptane	Insoluble / Very Low	solvation of the polar nitrile group.
Polar Aprotic	DMSO, DMF	Very Soluble	These nonpolar solvents cannot effectively solvate the polar nitrile group. They can, however, be used as anti-solvents for crystallization. ^[5]
			These highly polar solvents are excellent at solvating the polar nitrile group and the overall molecule. ^[6]

Experimental Protocol: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

To obtain reliable, quantitative data, an empirical approach is necessary. The equilibrium (or shake-flask) method is a gold-standard technique for determining the solubility of a solid in a solvent.^[9]

Objective

To accurately determine the solubility of Indole-5-carbonitrile in a selected organic solvent at a specific temperature (e.g., 25 °C).

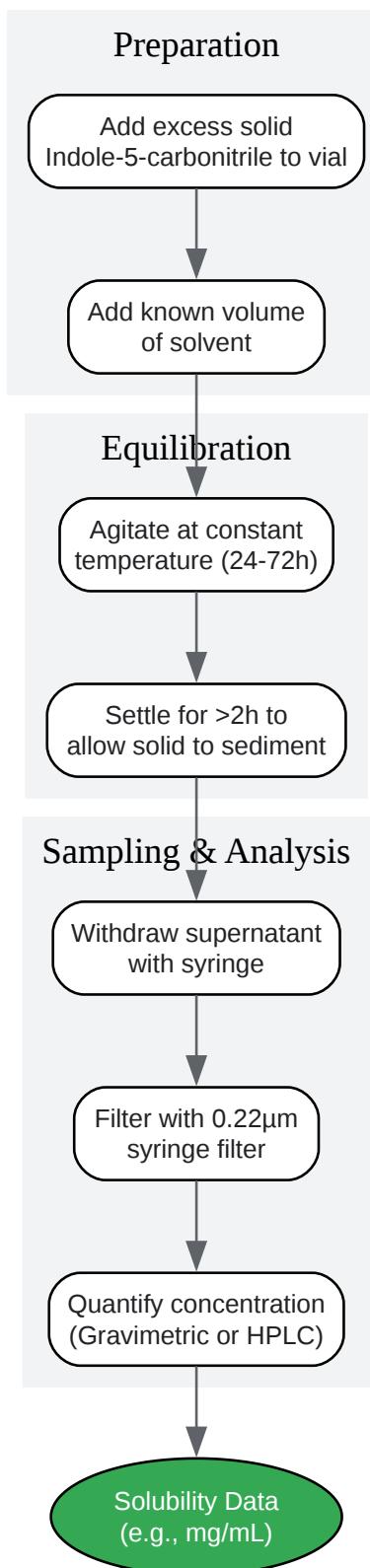
Materials and Equipment

- Indole-5-carbonitrile ($\geq 98\%$ purity)^[7]
- Selected solvent (HPLC grade)
- Analytical balance (± 0.1 mg)

- Scintillation vials or flasks with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (0.22 or 0.45 μm , PTFE or other solvent-compatible membrane)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Safety Precautions

Indole-5-carbonitrile is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[3][12][13]


- Always handle the compound in a well-ventilated fume hood.[12][14]
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[2][15]
- Consult the Safety Data Sheet (SDS) for the specific solvent being used.[13]

Step-by-Step Procedure

- Preparation: Add an excess amount of Indole-5-carbonitrile to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
- Solvent Addition: Add a known volume or mass of the selected solvent to the vial.
- Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typical.[9] The solution is at equilibrium when the concentration of the solute in the solution is constant.
- Phase Separation: After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

- Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
- Quantification (Gravimetric Method):
 - Weigh the vial containing the filtered saturated solution.
 - Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.
 - Once the solvent is fully removed, weigh the vial again. The mass of the remaining solid represents the amount of dissolved Indole-5-carbonitrile.
 - Calculate solubility in g/100 mL or other desired units.
- Quantification (Chromatographic Method - Higher Accuracy):
 - Create a calibration curve using standard solutions of Indole-5-carbonitrile of known concentrations.
 - Accurately dilute a small aliquot of the filtered saturated solution with the solvent.
 - Analyze the diluted sample by HPLC-UV and determine the concentration from the calibration curve.
 - Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualization of Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Determination.

Application: Purification via Recrystallization

Knowledge of solubility is paramount for purification by recrystallization.^[5] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

- **Solvent Selection:** Based on the predicted profile, solvents like ethanol, isopropanol, or acetone could be good candidates. They are likely to show a significant increase in solubility with temperature.
- **Anti-Solvent Strategy:** A powerful technique involves dissolving Indole-5-carbonitrile in a "good" solvent (like acetone or THF) at room temperature and then slowly adding a "poor" or "anti-solvent" (like hexane or water) until the solution becomes turbid.^{[5][16]} Gentle heating to redissolve the solid, followed by slow cooling, often yields high-purity crystals. For Indole-5-carbonitrile, a system such as Acetone/Hexane or THF/Hexane would be a logical starting point.

Conclusion

Indole-5-carbonitrile is a key synthetic intermediate whose behavior in solution is critical to its successful application. While it exhibits limited solubility in water, it is generally soluble in common organic solvents, particularly polar aprotic solvents like DMSO.^{[1][6]} This guide has provided the theoretical foundation for understanding these properties and, more importantly, a detailed, actionable protocol for researchers to determine precise quantitative solubility data in their systems of interest. Armed with this information, scientists in drug discovery and process development can optimize reaction conditions, develop efficient purification strategies, and accelerate their research goals.

References

- Vertex AI Search. (n.d.). Indole-5-Carbonitrile: Sourcing, Properties, and Market Insights. Methylamine Supplier.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Nanjing Finechem Holding Co.,Limited. (n.d.). Indole-5-Carbonitrile. Methylamine Supplier.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.).
- National Center for Biotechnology Information. (n.d.). Indole-5-carbonitrile. PubChem.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- BenchChem. (2025).
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Indole-5-Carbonitrile Supplier in China [nj-finechem.com]
- 2. Indol-5-Carbonitril 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 15861-24-2: Indole-5-carbonitrile | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indole-5-Carbonitrile Chemical Properties, Uses, Synthesis & Safety Data | Reliable Manufacturer & Supplier in China [nj-finechem.com]
- 7. Indole-5-carbonitrile, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 1H-Indole-5-carbonitrile(15861-24-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.ws [chem.ws]
- 11. Khan Academy [khanacademy.org]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. Indole-5-carbonitrile 5-Cyanoindole [sigmaaldrich.com]

- 16. Reagents & Solvents [chem.rochester.edu]
- To cite this document: BenchChem. [Solubility of Indoline-5-carbonitrile in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098209#solubility-of-indoline-5-carbonitrile-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com